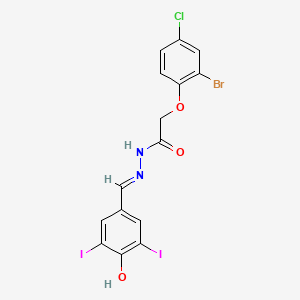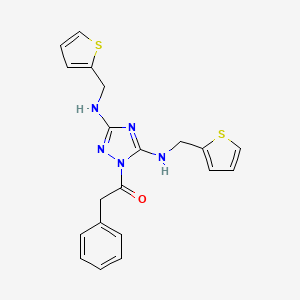
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BCA has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is not fully understood, but studies suggest that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide exerts its biological effects through various signaling pathways. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating oxidative stress and inflammation. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species. Furthermore, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has several advantages for use in laboratory experiments. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is relatively easy to synthesize, and its purity can be easily verified using standard analytical techniques. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has some limitations for use in laboratory experiments. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has poor solubility in water, which can limit its use in aqueous-based experiments. Additionally, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has not been extensively studied in vivo, which can limit its applicability in animal studies.
Future Directions
There are several future directions for the study of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide. One potential area of research is the development of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Another area of research is the investigation of the anticancer effects of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its potential use in cancer therapy. Furthermore, the elucidation of the mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its effects on various signaling pathways could provide valuable insights into its biological activities. Finally, the development of novel synthetic methods for 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide and its derivatives could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can be achieved through a multistep process involving the reaction of 2-bromo-4-chlorophenol with hydrazine hydrate to produce 2-bromo-4-chlorophenoxyacetic acid hydrazide. This intermediate is then reacted with 4-hydroxy-3,5-diiodobenzaldehyde to produce the final product, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been extensively studied for its potential use in various therapeutic applications. Studies have shown that 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(2-bromo-4-chlorophenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been found to exhibit anticancer effects by inducing apoptosis and inhibiting the growth of cancer cells.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClI2N2O3/c16-10-5-9(17)1-2-13(10)24-7-14(22)21-20-6-8-3-11(18)15(23)12(19)4-8/h1-6,23H,7H2,(H,21,22)/b20-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJNYAARQQSJD-CGOBSMCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClI2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-methyl-5-oxo-6-[2-(2-thienyl)ethyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B6058209.png)
![N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide](/img/structure/B6058219.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6058223.png)
![methyl 2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058231.png)
![3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6058234.png)
![1-[benzyl(methyl)amino]-3-(5-{[isopropyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6058242.png)

![1-(diethylamino)-3-[4-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6058262.png)
![3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)
![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![4-biphenylyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6058304.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
![2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)